BenchChemオンラインストアへようこそ!

Buparvaquone

Theileriosis Antiprotozoal In Vitro Potency

Buparvaquone is the gold‑standard hydroxynaphthoquinone for antitheilerial and antileishmanial programs. It delivers 20‑fold higher in vitro potency against Theileria parva and 100% in vivo cure at 2.5 mg/kg—eight times lower than parvaquone. Its extended elimination half‑life (26.44 h vs. 11.12 h for parvaquone) and validated nanoparticle compatibility (100% parasite suppression) make it the unequivocal reference compound for drug delivery, SAR, and regulatory submissions. Procure only high‑purity (>98%) material to ensure reproducible bioanalytical and formulation outcomes.

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
CAS No. 88426-33-9
Cat. No. B1221023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuparvaquone
CAS88426-33-9
Synonyms2-((4-tert-butylcyclohexyl)methyl)-3-hydroxy-1,4-naphthoquinone
buparvaquone
BW 720C
BW-720C
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(CC1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O
InChIInChI=1S/C21H26O3/c1-21(2,3)14-10-8-13(9-11-14)12-17-18(22)15-6-4-5-7-16(15)19(23)20(17)24/h4-7,13-14,22H,8-12H2,1-3H3
InChIKeyNEGDTWQGGLJCTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buparvaquone (CAS 88426-33-9): Procurement-Grade Hydroxynaphthoquinone Antiprotozoal with Differentiated Efficacy Profile


Buparvaquone is a 2-hydroxy-3-alkyl-1,4-naphthoquinone antiprotozoal agent structurally related to parvaquone and atovaquone [1]. It functions by inhibiting the mitochondrial cytochrome bc1 complex (Complex III) in susceptible parasites, thereby blocking electron transport and ATP synthesis [2]. The compound is primarily employed in veterinary medicine for the treatment and prophylaxis of theileriosis (East Coast fever and tropical theileriosis) in cattle, and has demonstrated in vitro and in vivo activity against Leishmania species [3].

Why Buparvaquone Cannot Be Interchanged with Parvaquone, Atovaquone, or Other In-Class Naphthoquinones


Despite belonging to the hydroxynaphthoquinone class, buparvaquone exhibits marked differences in both potency and pharmacokinetic behavior relative to its closest structural analog, parvaquone. Direct comparative studies reveal that buparvaquone is 20-fold more potent in vitro against Theileria parva and achieves superior cure rates in vivo at an eight-fold lower dose [1]. Furthermore, buparvaquone demonstrates a significantly longer terminal elimination half-life in cattle (26.44 h vs. 11.12 h for parvaquone), which directly impacts dosing frequency and therapeutic coverage [2]. These disparities are driven by subtle structural modifications that alter both target binding affinity and metabolic stability, rendering generic interchange or simple substitution of one hydroxynaphthoquinone for another scientifically unsound without explicit validation of the specific compound's performance in the intended application.

Buparvaquone: Quantitative Evidence of Superiority Over Parvaquone and Alternative Antiprotozoals


Buparvaquone Demonstrates 20-Fold Higher Potency Against Theileria parva In Vitro Relative to Parvaquone

In a direct head-to-head in vitro comparison, buparvaquone (BW720C) was 20 times more active than parvaquone against Theileria parva (Muguga strain) [1].

Theileriosis Antiprotozoal In Vitro Potency

Buparvaquone Achieves 100% Cure Rate in Theileria-Infected Cattle at One-Eighth the Dose of Parvaquone

In an in vivo therapeutic trial, buparvaquone administered at 2.5 mg/kg cured all 13 cattle infected with Theileria parva and all 6 infected with T. annulata, while parvaquone at 20 mg/kg cured only 9 of 10 cattle [1]. All 16 untreated control cattle died.

Theileriosis In Vivo Efficacy Dose Optimization

Buparvaquone Exhibits Prolonged Elimination Half-Life (26.44 h) Versus Parvaquone (11.12 h) in Cattle

A comparative pharmacokinetic study in 6 calves following intramuscular administration revealed that buparvaquone has a terminal elimination half-life of 26.44 ± 2.81 h, compared to 11.12 ± 1.63 h for parvaquone [1]. Maximum plasma concentration for buparvaquone was 0.102 ± 0.030 µg/mL at 3.17 ± 0.39 h, while parvaquone reached 6.36 ± 0.58 µg/mL at 0.84 ± 0.08 h.

Pharmacokinetics Veterinary Pharmacology Dosing Interval

Buparvaquone Outperforms Endochin-Like Quinolones (ELQs) as the Most Potent Cytochrome bc1 Inhibitor in Leishmania

In a screen of 134 structurally diverse endochin-like quinolones (ELQs), buparvaquone was identified as the most potent inhibitor of electron transport, ATP production, and intracellular amastigote growth in Leishmania mexicana and L. donovani, with IC50 values in the low micromolar range [1].

Leishmaniasis Cytochrome bc1 Drug Discovery

Buparvaquone-Loaded Nanoparticles Suppress Parasite Burden by ~100% vs. 50% for Free Drug in Resistant Visceral Leishmaniasis Model

In a murine model of resistant visceral leishmaniasis, intraperitoneal injection of buparvaquone-loaded silicon nanoparticles suppressed the parasite burden close to 100%, whereas an equivalent dose of pure (free) buparvaquone suppressed the burden by only 50% [1]. The nanoparticle formulation was also several times more selective in killing intracellular parasites while being non-toxic to macrophages.

Nanomedicine Drug Delivery Visceral Leishmaniasis

Buparvaquone Demonstrates 100% Therapeutic Efficacy in Theileriosis Versus 66.7-83.3% for Alternative Treatments

In a controlled therapeutic trial involving 18 Theileriosis-positive cattle, buparvaquone administered at 2.5 mg/kg IM achieved 100% therapeutic efficacy (6/6 cattle cured), compared to 66.7% for Peganum harmala alone and 83.3% for Peganum harmala plus oxytetracycline [1]. A separate study with 60 cattle showed buparvaquone alone achieved 66.7% cure (10/15), while buparvaquone plus oxytetracycline achieved 93.3% cure (14/15) [2].

Theileriosis Clinical Trial Comparative Efficacy

Procurement-Driven Application Scenarios for Buparvaquone Based on Quantitative Differentiation


Veterinary Antitheilerial Therapeutic Development and Field Efficacy Studies

Given its 20-fold higher in vitro potency and 100% cure rate at 2.5 mg/kg compared to parvaquone's 90% cure rate at 20 mg/kg [1], buparvaquone is the unequivocal reference compound for any program developing new antitheilerial agents or optimizing treatment protocols for East Coast fever and tropical theileriosis. Procurement should prioritize high-purity (>98%) buparvaquone suitable for formulation into injectable solutions (e.g., Butalex™) or experimental drug delivery systems. The compound's validated in vivo efficacy in naturally infected cattle [2] provides a robust evidence base for regulatory submissions and field trial designs.

Antileishmanial Drug Discovery and Cytochrome bc1 Target Validation

Buparvaquone's demonstrated status as the most potent cytochrome bc1 inhibitor among 134 ELQ compounds against Leishmania intracellular amastigotes [3] makes it an indispensable positive control and comparator for all antileishmanial discovery programs targeting mitochondrial electron transport. Researchers should procure buparvaquone with documented in vitro IC50 values (1-4 µM against cutaneous species; 1.5 µM against L. infantum chagasi) [4] to enable reliable cross-study comparisons and structure-activity relationship (SAR) analyses. This application is particularly critical given emerging buparvaquone resistance in Theileria and the need for novel Leishmania therapeutics.

Advanced Drug Delivery System Optimization for Poorly Soluble Antiprotozoals

The dramatic improvement in therapeutic efficacy observed with buparvaquone-loaded silicon nanoparticles (100% parasite suppression vs. 50% for free drug) [5] validates buparvaquone as an ideal model compound for developing and benchmarking novel delivery systems targeting hydrophobic antiprotozoals. Procurement for this application should include both standard-grade buparvaquone (for formulation development) and highly pure analytical standards (for method validation and release testing). The compound's well-characterized physicochemical properties (logP ~6.45, melting point 178-184°C) [6] provide a solid foundation for formulation scientists to design solubility-enhancing strategies.

Comparative Pharmacokinetic and Bioavailability Studies in Ruminants

Buparvaquone's unique pharmacokinetic profile—specifically its 2.38-fold longer elimination half-life (26.44 h) compared to parvaquone (11.12 h) [7]—positions it as the preferred hydroxynaphthoquinone for long-acting formulations and extended-release veterinary products. Researchers investigating intramuscular, subcutaneous, or intra-ruminal delivery systems for cattle should procure buparvaquone along with validated analytical reference standards (e.g., for HPLC-UV method development at 252 nm) [7] to ensure accurate bioanalytical quantitation. The availability of a European patent (EP 2905013 A1) covering intra-ruminal bolus formulations [8] further underscores the industrial relevance of this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buparvaquone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.